molecular formula C15H17ClN4O2 B4822936 N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4822936
M. Wt: 320.77 g/mol
InChI Key: CHINSGSHKYXXQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. This compound features a pyrazole ring substituted with an acetyl(methyl)amino group, a chloro group, and an ethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Acetylation and methylation: The acetyl(methyl)amino group can be introduced through acetylation of an amino group followed by methylation using reagents like acetic anhydride and methyl iodide.

    Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases.

    Pharmaceuticals: The compound is explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide due to its unique chemical properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N5-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes such as inhibition of inflammation or cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of acetyl(methyl)amino, chloro, and ethyl groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-chloro-2-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O2/c1-4-20-14(13(16)9-17-20)15(22)18-11-5-7-12(8-6-11)19(3)10(2)21/h5-9H,4H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHINSGSHKYXXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 4
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~5~-{4-[ACETYL(METHYL)AMINO]PHENYL}-4-CHLORO-1-ETHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.